N-ethyl-2-(5-(hydroxymethyl)-2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide
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Description
N-ethyl-2-(5-(hydroxymethyl)-2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-2-(5-(hydroxymethyl)-2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-(5-(hydroxymethyl)-2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthetic Pathways and Derivative Formation
The compound's structure suggests its potential for being involved in the synthesis of various heterocyclic compounds. For example, derivatives of 1H-imidazole, similar to the core structure of the specified compound, have been synthesized through reactions involving amino acid esters and formaldehyde, leading to compounds with potential for further chemical transformations (Jasiński, M., Mlostoń, G., Linden, A., & Heimgartner, H., 2008) Jasinˊskietal.,2008Jasiński et al., 2008Jasinˊskietal.,2008. Such synthetic pathways highlight the compound's relevance in creating optically active derivatives and exploring chemical space for new biological activities.
Catalytic Applications
The imidazole core, found in the specified compound, has been utilized in catalytic processes. For instance, manganese(II) complexes with imidazole-based acetamides have been synthesized and evaluated as catalysts for alkene epoxidation, indicating the compound's potential role in facilitating environmentally friendly chemical transformations (Serafimidou, A., Stamatis, A., & Louloudi, M., 2008) Serafimidouetal.,2008.
Biological Activities
Anticancer Activities
Derivatives containing the imidazole moiety have been explored for their anticancer activities. Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluation against human lung adenocarcinoma cells highlighted the structure-activity relationship essential for designing potent anticancer agents (Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G., 2019) Evrenetal.,2019.
Antimicrobial Activities
The structural framework of the compound underlines its potential in antimicrobial research. Novel derivatives synthesized from similar core structures have shown significant antibacterial and antifungal activities, suggesting the compound's role in developing new antimicrobial agents (Gullapelli, K., Thupurani, M., & Brahmeshwari, G., 2014) Gullapellietal.,2014.
properties
IUPAC Name |
N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-5-20-16(25)9-23-15(10-24)8-21-19(23)27-11-17(26)22-18-13(3)6-12(2)7-14(18)4/h6-8,24H,5,9-11H2,1-4H3,(H,20,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZCKLJCKACCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(5-(hydroxymethyl)-2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide |
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